Methyl 2-(piperazin-1-yl)acetate dihydrochloride
Overview
Description
Methyl 2-(piperazin-1-yl)acetate dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and development due to its potential biological activities and its role as a building block in the synthesis of various drugs.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors .
Mode of Action
Piperazine derivatives are generally known to interact with their targets, leading to changes in cellular signaling and function .
Biochemical Pathways
Piperazine derivatives can influence various biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
Methyl 2-(piperazin-1-yl)acetate dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing their activity through competitive inhibition. The compound also binds to various proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine. The compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as a competitive inhibitor for enzymes such as acetylcholinesterase and monoamine oxidase, preventing the breakdown of neurotransmitters and enhancing their signaling. Additionally, it interacts with transcription factors, leading to changes in gene expression and cellular function. These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C. It may degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmitter signaling and improve cognitive function. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing the breakdown and synthesis of neurotransmitters. These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical pathways and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to different cellular compartments. These processes are essential for understanding the compound’s localization and accumulation within cells, which can influence its efficacy and potential side effects .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. The compound’s activity and function are influenced by its subcellular localization, which is mediated by targeting signals and post-translational modifications. These factors are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride typically involves the reaction of piperazine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the piperazine ring acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Methyl 2-(piperazin-1-yl)acetate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
Methyl 1-piperazinylacetate: A closely related compound with similar properties.
N-Substituted Piperazines: A broad class of compounds with various substituents on the piperazine ring, each with unique biological activities.
Uniqueness
Methyl 2-(piperazin-1-yl)acetate dihydrochloride is unique due to its specific ester functional group, which can be hydrolyzed or modified to introduce additional functionality. This makes it a versatile intermediate in the synthesis of more complex molecules. Its dihydrochloride form also enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-piperazin-1-ylacetate;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBIEKUAQBESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179689-65-7 | |
Record name | methyl 2-(piperazin-1-yl)acetate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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